Methyl 5-fluoro-2-nitrobenzoate

Overview

Description

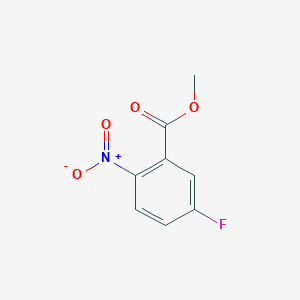

Methyl 5-fluoro-2-nitrobenzoate (CAS: 393-85-1) is a fluorinated nitroaromatic ester with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol. Key physicochemical properties include:

- Melting Point: 40–42°C

- Boiling Point: 281.9 ± 25.0°C (at 760 mmHg)

- Density: 1.4 ± 0.1 g/cm³

- Solubility: Slightly soluble in water; soluble in dimethyl sulfoxide (DMSO) and acetone .

This compound is widely utilized in medicinal chemistry as a precursor for synthesizing inhibitors (e.g., NS5B inhibitors) and benzofuran derivatives . Its nitro group enables reduction to amines, which are critical intermediates in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-2-nitrobenzoate can be synthesized through the nitration of methyl 5-fluorobenzoate. The reaction typically involves the use of fuming nitric acid as the nitrating agent under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous-flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control of reaction parameters and heat management, reducing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Methyl 5-fluoro-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate

Methyl 5-fluoro-2-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the development of drugs targeting specific biological pathways due to the presence of the nitro and fluoro groups, which can enhance biological activity and selectivity .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in the synthesis of APIs that exhibit therapeutic effects against various diseases. For instance, it can be transformed into derivatives that are effective against cancer or bacterial infections. The introduction of fluorine atoms often improves the pharmacokinetic properties of these compounds, making them more potent and selective .

Synthetic Methodologies

This compound can be synthesized through various chemical reactions involving starting materials such as benzoic acid derivatives. A notable method includes:

- Nitration Reaction : The compound can be synthesized via nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and sulfuric acid, leading to the formation of this compound as a product .

Case Studies

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the use of this compound as an intermediate for synthesizing novel antimicrobial agents. The resulting compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing the potential of fluorinated nitrobenzoates in drug development .

Case Study 2: Fluorinated Analogs for Cancer Treatment

Research highlighted the synthesis of fluorinated analogs derived from this compound aimed at targeting cancer cells. These analogs showed enhanced efficacy compared to their non-fluorinated counterparts, emphasizing the importance of fluorine substitution in medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the fluorine atom can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of methyl 5-fluoro-2-nitrobenzoate, highlighting differences in substituent positions, ester groups, and applications:

Structural and Electronic Effects

- Substituent Position : The position of fluorine and nitro groups significantly impacts reactivity. For example, in this compound, the fluorine at the 5-position and nitro group at the 2-position create a meta-directing electronic effect, facilitating nucleophilic substitution reactions. In contrast, methyl 4-fluoro-2-nitrobenzoate (fluoro at 4-position ) may exhibit altered regioselectivity in aromatic substitution .

- Ester Group : Replacing the methyl ester with an ethyl group (e.g., ethyl 5-fluoro-2-nitrobenzoate) increases molecular weight and boiling point (296.3°C vs. 281.9°C) due to enhanced van der Waals interactions .

Physicochemical Properties

- Solubility : this compound’s solubility in DMSO and acetone contrasts with ethyl 5-fluoro-2-nitrobenzoate, which may have lower aqueous solubility due to the larger ethyl group .

- Thermal Stability : The methyl ester’s lower boiling point (281.9°C) compared to the ethyl analog (296.3°C) reflects differences in intermolecular forces .

Biological Activity

Methyl 5-fluoro-2-nitrobenzoate (MFNB) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MFNB, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₆FNO₄

- Molecular Weight : 201.14 g/mol

The presence of a nitro group (-NO₂) and a fluorine atom (F) in its structure significantly influences its biological activity.

The biological activity of MFNB can be attributed to several mechanisms:

- Enzyme Interaction : MFNB may interact with various enzymes, altering their activity. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects .

- Lipophilicity and Metabolic Stability : The fluorine atom enhances the compound's lipophilicity, which may improve its absorption and distribution in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that MFNB exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections .

Cytotoxicity

Recent studies have examined the cytotoxic effects of MFNB on various cancer cell lines. A notable study evaluated its impact on human A-549 lung carcinoma cells and HepaRG hepatocytes:

- At concentrations as low as 10 µM, MFNB demonstrated significant cytotoxicity against A-549 cells while remaining non-toxic to healthy HepaRG cells. This selectivity indicates potential for anticancer drug development .

Antimicrobial Activity

Research has shown that MFNB possesses antibacterial properties. In vitro tests using the agar-well diffusion method indicated that MFNB effectively inhibited the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Applications in Research and Medicine

This compound is being explored for various applications:

- Anticancer Agent : Its selective cytotoxicity makes MFNB a promising candidate for developing new cancer therapies.

- Antimicrobial Agent : The compound's antibacterial properties suggest potential use in treating bacterial infections.

- Biochemical Research : MFNB serves as a valuable tool in studying enzyme interactions and metabolic pathways due to its unique structural features .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-fluoro-2-nitrobenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 5-fluoro-2-nitrobenzoic acid. A common approach involves reacting the carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) or other acid catalysts (e.g., H₂SO₄). For example, describes a similar procedure for synthesizing 2-chloro-4-fluoro-5-nitrobenzoyl chloride using SOCl₂ and benzene, which can be adapted for esterification. Optimization includes controlling reaction temperature (reflux conditions), solvent choice (e.g., benzene or DMF as a catalyst), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and nitro groups) and ester formation.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected molecular ion peak for C₉H₇FNO₄).

- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) confirm functional groups.

- HPLC/GC: To assess purity (>95% by area normalization). Reference data from similar compounds, such as ethyl 5-fluoro-2-nitrobenzoate ( ), can guide expected physicochemical properties .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store in airtight, light-resistant containers under inert gas (e.g., N₂) at -20°C or lower. Avoid repeated freeze-thaw cycles, as degradation of nitro-containing compounds can occur ( ). Ensure proper ventilation in storage areas due to potential vapor release ( ). Stability studies should monitor decomposition via periodic HPLC or TLC analysis .

Advanced Research Questions

Q. How can contradictory data on physicochemical properties (e.g., melting point, solubility) be resolved across studies?

Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. To resolve:

- Reproduce experiments: Use standardized methods (e.g., DSC for melting point, shake-flask for solubility).

- Cross-validate with multiple techniques: Compare NMR, XRD, and computational modeling (e.g., density functional theory for predicted properties).

- Review synthesis protocols: Impurities from incomplete esterification or side reactions (e.g., nitration byproducts) may alter properties ( ).

Q. What strategies are effective for studying the reactivity of the nitro and fluoro substituents in this compound?

- Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂ to produce amine derivatives. Monitor intermediates via LC-MS.

- Fluorine substitution: Investigate nucleophilic aromatic substitution (e.g., with amines or alkoxides) under varying temperatures and solvents ( ).

- Competitive reactivity studies: Compare reaction rates with analogs (e.g., methyl 5-chloro-2-nitrobenzoate) to isolate electronic effects of fluorine .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

- Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating (e.g., 25–300°C at 10°C/min).

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., NOₓ, CO₂) ().

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for weeks, followed by HPLC purity checks. Safety protocols for handling decomposition byproducts (e.g., hydrogen bromide) are critical ().

Properties

IUPAC Name |

methyl 5-fluoro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAUVFVOLNRVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408886 | |

| Record name | Methyl 5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-85-1 | |

| Record name | Benzoic acid, 5-fluoro-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-nitrobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.